molecular formula C12H12N2O B12960756 3-(2-phenyl-1H-imidazol-5-yl)propanal

3-(2-phenyl-1H-imidazol-5-yl)propanal

Cat. No.: B12960756
M. Wt: 200.24 g/mol
InChI Key: XFTFYMPNCLZFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenyl-1H-imidazol-5-yl)propanal is an organic compound featuring an imidazole core substituted with a phenyl group at position 2 and a propanal (aldehyde-containing) chain at position 5. Its molecular formula is C₁₂H₁₂N₂O, with an average molecular mass of 200.24 g/mol. The compound’s structure combines aromatic (phenyl), heterocyclic (imidazole), and aldehyde functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. The free NH group in the 1H-imidazole ring enhances reactivity, enabling participation in hydrogen bonding and coordination chemistry .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(2-phenyl-1H-imidazol-5-yl)propanal

InChI

InChI=1S/C12H12N2O/c15-8-4-7-11-9-13-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,8-9H,4,7H2,(H,13,14)

InChI Key

XFTFYMPNCLZFFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)CCC=O

Origin of Product

United States

Preparation Methods

Imidazole Ring Functionalization via Nucleophilic Aromatic Substitution and Palladium-Catalyzed Coupling

A robust approach to related imidazole derivatives involves:

  • Reacting halogenated aromatic precursors with imidazole derivatives under basic conditions to form C-N bonds.
  • Using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to install aryl or heteroaryl substituents.

Example Process (Adapted from Related Imidazole Syntheses):

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution 3-bromo-5-fluoro-benzotrifluoride + 4-methylimidazole, NaH, NMP, 20-25 °C, 16 h Formation of bromoaryl-imidazole intermediate
2 Palladium-catalyzed arylamination Pd(OAc)2, phosphine ligand (Xantphos or BINAP), NaOtBu, diphenylimine, solvent Formation of imine intermediate
3 Hydrolysis Aqueous HCl solution Conversion to amine salt
4 Salt to free base conversion Potassium bicarbonate Pure imidazole derivative

This method yields high purity products (>99% HPLC purity) with low palladium contamination (0.5 ppm) and is scalable and commercially viable.

Aldehyde Introduction via Side-Chain Functionalization

The propanal group can be introduced by:

  • Alkylation of the imidazole ring with a suitable aldehyde-containing side chain precursor.
  • Oxidation of a corresponding alcohol or alkyl side chain to the aldehyde.

A typical approach involves:

  • Using a haloalkyl aldehyde or protected aldehyde derivative to alkylate the imidazole nitrogen or carbon at the 5-position.
  • Subsequent deprotection or oxidation to yield the aldehyde.

Detailed Reaction Conditions and Yields

Reaction Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Nucleophilic substitution 3-bromo-5-fluoro-benzotrifluoride, 4-methylimidazole, NaH, NMP 20-25 16 h - Crude intermediate with 16% regioisomer
Recrystallization Heptane Ambient - - Purifies intermediate, removes regioisomer
Palladium-catalyzed arylamination Pd(OAc)2, Xantphos or BINAP, NaOtBu, diphenylimine Ambient - - Forms imine intermediate
Hydrolysis Aqueous HCl Ambient - - Produces amine salt
Salt to free base conversion Potassium bicarbonate Ambient - >99% purity Final pure product

Research Findings and Optimization Notes

  • Use of sodium hydride in N-methylpyrrolidinone (NMP) as a base and solvent provides efficient nucleophilic substitution with good regioselectivity.
  • Palladium catalysts such as Pd(OAc)2 combined with phosphine ligands (Xantphos or BINAP) enable effective arylamination with low metal contamination after purification.
  • Recrystallization from heptane effectively removes regioisomeric impurities.
  • Hydrolysis under mild acidic conditions converts imine intermediates to amine salts, which can be converted to free bases with potassium bicarbonate, yielding high-purity products suitable for pharmaceutical applications.
  • Alternative methods involving guanidine intermediates and enaminone coupling improve yields and reduce reaction times for related imidazole derivatives, suggesting potential adaptation for propanal-substituted imidazoles.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution + Pd-catalyzed coupling 3-bromo-5-fluoro-benzotrifluoride, 4-methylimidazole, NaH, Pd(OAc)2, phosphine ligands High purity, scalable, low metal contamination Requires careful control of regioisomers
Guanidine and enaminone route Cyanamide, hydrogen chloride, enaminone, reflux in ethanol/n-propanol Improved yield, shorter reaction time More complex intermediates, longer overall synthesis
Side-chain alkylation/oxidation Haloalkyl aldehydes or protected aldehydes, oxidation reagents Direct aldehyde introduction Requires protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions

3-(2-phenyl-1H-imidazol-5-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products Formed

    Oxidation: 3-(2-phenyl-1H-imidazol-5-yl)propanoic acid.

    Reduction: 3-(2-phenyl-1H-imidazol-5-yl)propanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-phenyl-1H-imidazol-5-yl)propanal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1H-imidazol-5-yl)propanal involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the propanal group can participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

3-(1-Trityl-1H-imidazol-5-yl)propanal

  • Molecular Formula : C₂₅H₂₂N₂O
  • Average Mass : 366.464 g/mol
  • Key Differences :
    • The trityl (triphenylmethyl) group at the imidazole’s 1-position introduces steric bulk, reducing solubility in polar solvents compared to the phenyl-substituted parent compound.
    • The trityl group acts as a protective moiety, shielding the imidazole’s NH group and altering its reactivity in synthetic pathways .
  • Applications : Used in protective-group strategies during multi-step organic syntheses, particularly where selective functionalization of the imidazole ring is required.

2-Hydroxy-3-(1H-imidazol-5-yl)propanoic Acid

  • Molecular Formula : C₆H₈N₂O₃
  • Average Mass : 156.14 g/mol
  • Key Differences :
    • Replaces the aldehyde group with hydroxyl and carboxylic acid functionalities, increasing polarity and acidity (pKa ~3–4 for the carboxylic acid).
    • Enhanced water solubility compared to the aldehyde derivative, making it suitable for aqueous-phase biological applications .
  • Applications: Potential use as a metabolite or chiral building block in drug design, leveraging its hydrogen-bonding capabilities.

Propanal (Simpler Aldehyde Analog)

  • Molecular Formula : C₃H₆O
  • Average Mass : 58.08 g/mol
  • Key Differences :
    • Lacks aromatic and heterocyclic components, leading to higher volatility and simpler reactivity (e.g., nucleophilic additions without steric hindrance).
    • Atmospheric studies show propanal’s rapid degradation (half-life ~2 hours via photolysis), whereas the imidazole-phenyl scaffold in 3-(2-phenyl-1H-imidazol-5-yl)propanal likely increases stability .
  • Applications : Industrial solvent and precursor in resin production; less relevant in medicinal chemistry compared to its imidazole derivatives.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Average Mass (g/mol) Functional Groups Key Substituents Reactivity Insights
This compound C₁₂H₁₂N₂O 200.24 Aldehyde, imidazole, phenyl Phenyl at C2, NH at N1 Aldehyde undergoes nucleophilic addition; NH participates in H-bonding
3-(1-Trityl-1H-imidazol-5-yl)propanal C₂₅H₂₂N₂O 366.464 Aldehyde, imidazole, trityl Trityl at N1 Steric hindrance limits accessibility to NH group
2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid C₆H₈N₂O₃ 156.14 Hydroxyl, carboxylic acid, imidazole Hydroxyl at C2, COOH at C3 Acidic properties enable salt formation; higher solubility
Propanal C₃H₆O 58.08 Aldehyde None Rapid atmospheric degradation; simple aldehyde chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.